REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C=C1CC(O)=O.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][C:24]([OH:26])=[O:25])=[CH:15]1.C(N(CCCC)CCCC)CCC.C(OC(Cl)=O)C(C)C>CN(C)C=O.[OH-].[Na+]>[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH3:23])=[CH:15]1.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][C:24]([OH:26])=[O:25])=[CH:15]1 |f:5.6|
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=CC2=CC=CC=C12)CC(=O)O
|
Name
|
|
Quantity
|
52.3 mg
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)O
|
Name
|
|
Quantity
|
75 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for about 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to about -10° to -15° C
|
Type
|
STIRRING
|
Details
|
That mixture was continually stirred while a total of 420 mg of BSA
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
ADDITION
|
Details
|
addition of the BSA
|
Type
|
STIRRING
|
Details
|
the solution was stirred at 0° C. for an hour
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for an additional four hours at 0° C
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
That mixture was dialyzed twice against 2 L of 10% DMF
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C)C2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C=C1CC(O)=O.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][C:24]([OH:26])=[O:25])=[CH:15]1.C(N(CCCC)CCCC)CCC.C(OC(Cl)=O)C(C)C>CN(C)C=O.[OH-].[Na+]>[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH3:23])=[CH:15]1.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][C:24]([OH:26])=[O:25])=[CH:15]1 |f:5.6|
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=CC2=CC=CC=C12)CC(=O)O
|
Name
|
|
Quantity
|
52.3 mg
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)O
|
Name
|
|
Quantity
|
75 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for about 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to about -10° to -15° C
|
Type
|
STIRRING
|
Details
|
That mixture was continually stirred while a total of 420 mg of BSA
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
ADDITION
|
Details
|
addition of the BSA
|
Type
|
STIRRING
|
Details
|
the solution was stirred at 0° C. for an hour
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for an additional four hours at 0° C
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
That mixture was dialyzed twice against 2 L of 10% DMF
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C)C2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C=C1CC(O)=O.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][C:24]([OH:26])=[O:25])=[CH:15]1.C(N(CCCC)CCCC)CCC.C(OC(Cl)=O)C(C)C>CN(C)C=O.[OH-].[Na+]>[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH3:23])=[CH:15]1.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][C:24]([OH:26])=[O:25])=[CH:15]1 |f:5.6|
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=CC2=CC=CC=C12)CC(=O)O
|
Name
|
|
Quantity
|
52.3 mg
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)O
|
Name
|
|
Quantity
|
75 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for about 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to about -10° to -15° C
|
Type
|
STIRRING
|
Details
|
That mixture was continually stirred while a total of 420 mg of BSA
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
ADDITION
|
Details
|
addition of the BSA
|
Type
|
STIRRING
|
Details
|
the solution was stirred at 0° C. for an hour
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for an additional four hours at 0° C
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
That mixture was dialyzed twice against 2 L of 10% DMF
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C)C2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C=C1CC(O)=O.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][C:24]([OH:26])=[O:25])=[CH:15]1.C(N(CCCC)CCCC)CCC.C(OC(Cl)=O)C(C)C>CN(C)C=O.[OH-].[Na+]>[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH3:23])=[CH:15]1.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][C:24]([OH:26])=[O:25])=[CH:15]1 |f:5.6|
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=CC2=CC=CC=C12)CC(=O)O
|
Name
|
|
Quantity
|
52.3 mg
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)O
|
Name
|
|
Quantity
|
75 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for about 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to about -10° to -15° C
|
Type
|
STIRRING
|
Details
|
That mixture was continually stirred while a total of 420 mg of BSA
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
ADDITION
|
Details
|
addition of the BSA
|
Type
|
STIRRING
|
Details
|
the solution was stirred at 0° C. for an hour
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for an additional four hours at 0° C
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
That mixture was dialyzed twice against 2 L of 10% DMF
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C)C2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |